Journal Name:Nanocomposites
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Influence of the preparation route on the basicity of La-containing mixed oxides obtained from LDH precursors
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.11.022
A series of La-containing Mg(Al)O mixed oxide catalysts were obtained from layered double hydroxide (LDH) precursors following different La3+ incorporation methods, i.e., coprecipitation, impregnation and intercalation. Structural and textural properties investigated by XRD and N2 physisorption revealed a large range of specific surface areas of the materials and different ordering of the structures. The surface areas were between 18 and 230 m2 g−1 for the coprecipitated and intercalated samples, respectively, and rose to 330 m2 g−1 for the intercalated sample treated by sonication. The base properties of these samples, and for the sake of comparison of Mg(Al)O and Mg(La)O mixed oxides, were investigated by TPD of CO2 and by performing the highly demanding isomerization reaction of 2,3-dimethyl-1-butene (1). Strong base sites are introduced in the mixed oxide, when La3+ is incorporated by coprecipitation or intercalation in the Mg/Al LDH precursor. Finally, the relative values of the catalytic activities of the different mixed oxide found in the isomerization reaction of (1) showed that not only the densities of strong base sites, but also their accessibility was controlling the catalytic activities.
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Highly efficient Au hollow nanosphere catalyzed chemo-selective oxidation of alcohols
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.007
Micelles of poly(styrene-b-2-vinyl pyridine-b-ethylene oxide) (PS-PVP-PEO) with core–shell–corona structures have been used as a scaffold for the fabrication of gold (Au) hollow nanospheres of particle size 26 ± 2 nm using HAuCl4 and NaBH4 as metal precursor and reducing agent, respectively. The PS core acts as a template for hollow void, the PVP shell serves as reaction sites for inorganic precursors, and PEO corona stabilizes the composite particles. Under acidic conditions, the PVP shell domain becomes positively charged pyridinum-species that electrostatically interacts with negatively charged AuCl4− ions. On reduction of these composite particles and subsequent solvent extraction leads to the formation of Au hollow nanospheres. Various analytical tools such as powder X-ray diffraction (XRD), transmission electron microscope (TEM), thermogravimetric analyses (TG/DTA), dynamic light scattering of (DLS) have been employed to characterize the polymeric micelles and hollow nanoparticles. The TEM and XRD studies confirmed the formation of highly crystalline Au hollow nanospheres. The Au hollow nanosphere/H2O2 system efficiently catalyzes the chemoselective oxidation of allylic-type unsaturated alcohols into aldehydes and ketones under mild liquid-phase conditions. The versatility of present catalytic system for the oxidation of other substrates like aliphatic-, acylic-, aromatic-, and heteroaromatic alcohols to their respective keto compounds has also been reported.
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Nd3+-doped TiO2 nanoparticles incorporated with heteropoly phosphotungstic acid: A novel solar photocatalyst for degradation of 4-chlorophenol in water
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.021
Different Nd3+-doped TiO2 nanoparticles incorporated with heteropoly phosphotungstic acid (HPA) (Nd3+-TiO2-HPA nanocomposites) were synthesized, and their structure and optical properties were characterized. UV–vis diffuse reflectance spectra of Nd3+-TiO2-HPA nanocomposites supported that the nanocomposites absorb visible light as well as ultra violet light. Consequently they exhibit efficient photocatalytic degradation of methylene blue (MB) upon illumination by the solar simulator, and the photocatalytic efficiency was found to depend on neodymium doping and heteropoly acid incorporation. These new photocatalysts were applied to the complete degradation of the organochlorine toxic chemical, 4-chlorophenol (4-CP) in water within 60 min upon sunlight illumination, indicating that Nd3+-TiO2-HPA nanocomposites would be very useful for cleaning polluted surface water by sunlight through the advanced oxidation process. Photocatalytic degradation pathway of 4-chlorophenol was examined using mass spectral analysis.
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Preparation, characterization and enhanced photocatalytic activities of zinc oxide nano rods/silicon carbide composite under UV and visible light irradiations
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.020
ZnO/SiC nanocomposites were fabricated by a simple sol-gel process for exhibiting an enhanced photocatalytic activity under UV and visible light irradiation. The prepared photocatalysts were characterized by XRD, UV-DRS, FT-IR, AFM, FE-SEM, EDAX, HR-TEM, SAED, XPS and EPR analysis. XRD and FE-SEM showed that the prepared photocatalysts were nanocrystalline. Band gap energies of synthesized ZnO/SiC composites were calculated using diffuse reflectance spectroscopy (DRS). High surface roughness and porosity were confirmed by AFM analysis.
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Gold nanoparticles on mesoporous Cerium-Tin mixed oxide for aerobic oxidation of benzyl alcohol
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2016.03.026
In the era of sustainable chemistry the development of nanocatalysis has drawn special attention. Here we report the preparation of nanocrystalline, mesoporous cerium-tin oxide solid solutions and tested for selective oxidation of benzyl alcohol, cinnamyl alcohol, 4-methylbenzyl alcohol, 2-octanol, and geraniol using molecular oxygen as an oxidant. Among different mesoporous supports with Ce/Sn compositions (98/2, 95/5, 90/10 and 80/20, the highest activity was found for the Ce-Sn mixed oxide (Ce/Sn = 95/5) supported gold nanoparticles. The microkinetic study shows that there was no mass transfer limitation in three phase catalytic system. The supports and the corresponding gold catalysts were extensively characterized by N2 physisorption, XRD, H2-TPR, NH3-TPD, TEM, XPS, RAMAN and XAFS techniques. The nanocrystalline solid solution of CexSn1-xO2 was detected by XRD analysis. The presence of oxide vacancy was confirmed by XPS and RAMAN studies. The reducibility of Ce-Sn mixed oxide support increased upon gold deposition which was confirmed by H2-TPR techniques. The TPD study indicates the alteration of acid-basic sites of the CeO2 oxide upon incorporation of tin and gold nanoparticles. The cooperative role between the gold species and the ceria-tin support has been observed while correlating the catalytic activity results with the characterization studies.
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Applications of a novel nano magnetic catalyst in the synthesis of 1,8-dioxo-octahydroxanthene and dihydropyrano[2,3-c]pyrazole derivatives
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2016.03.027
Imidazole-based ionic liquid-stabilized on silica coated Fe3O4 magnetic nano particles [nano-Fe3O4@SiO2@(CH2)3-Imidazole-SO3H]Cl as a novel heterogeneous acidic catalyst was designed, synthesized and fully characterized by FT-IR, thermo gravimetric analysis (TGA), differential thermal analysis (DTA), energy-dispersive x-ray spectroscopy (EDX), X-ray diffraction patterns (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), atomic force microscopy (AFM), Brunauer–Emmett–Teller (BET) and inductively coupled plasma (ICP) analysis. The nano-structured organo solid catalyst as a novel, mild and full-fledged catalyst was used for the cascade synthesis of 1,8-dioxo-octahydroxanthene derivatives by the condensation reaction between dimedone and various aldehydes at 80 °C under solvent-free conditions. Similarly, dihydropyrano[2,3-c]pyrazole derivatives were synthesized by the one-pot three-component condensation reaction of aldehydes, malononitrile and 3-methyl-1-phenyl-2-pyrazoline-5-one under solvent-free conditions at room temperature. To the knowledge of our science, this is the main investigation on the synthesis of [nano-Fe3O4@SiO2@(CH2)3-Imidazole-SO3H]Cl as a worthy heterogeneous nano magnetic solid acid for acid catalyzed organic reactions.
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Monodisperse and polydisperse platinum nanoclusters supported over TiO2 anatase as catalysts for catalytic oxidation of styrene
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.12.011
Very small platinum nanoclusters have been synthesized by reduction of H2PtCl6·6H2O salt with NaBH4 in the presence and absence of water-soluble l-cysteine ligand. The synthesized platinum clusters were supported over anatase titanium dioxide (TiO2) by 1% wt/wt. The spectroscopic properties of Ptn(l-Cys)m clusters were studied by UV–vis spectroscopy and Fourier transform infrared spectroscopy (FTIR) and its chemical structure were determined by thermogravimetric analysis (TGA) and elemental analysis. The particle sizes of supported and non-supported platinum clusters were characterized by transmission electron microscopy (TEM) and powder X-ray diffraction analysis. As well as their specific surface areas were determined using nitrogen adsorption/desorption measurements, pore volume and average pore diameter were also calculated. Finally, oxidation of styrene is used as a simple model reaction to demonstrate that these systems exhibit the potential to be used as heterogeneous catalysts. The doped monodisperse platinum clusters (1% Ptn(l-Cys)m/TiO2) catalyst exhibited the highest catalytic activity and selectivity (100% benzaldehyde) in oxidation of styrene. The non-doped platinum clusters (Ptn(l-Cys)m) showed more catalytic activity than doped polydisperse platinum clusters (1% Pt/TiO2). Hydrogen peroxide was used as oxidizing agent, which exhibited stronger oxidation potential than oxygen gas. The unique atom-packing structure and electronic properties of Ptn(l-Cys)m nanoclusters (∼1 nm) are rationalized to be responsible for their extraordinary catalytic activity observed in oxidation of styrene.
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Selective hydrogenation of benzene to cyclohexene over Ru–Zn/ZrO2 catalysts prepared by a two-step impregnation method
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.12.013
Supported Ru–Zn/ZrO2 catalysts are successfully prepared by a two-step impregnation method (Zn deposition–calcination–Ru deposition), and their catalytic performances for selective liquid-phase hydrogenation of benzene are investigated. Physical properties of the catalysts are characterized by N2 adsorption, atomic absorption spectroscopy, X-ray diffraction, temperature-programmed reduction, transmission electron micrographs, dynamic light scattering and X-ray photoelectron spectroscopy. Effects of the Zn content, concentration of alkaline treatment (NaOH) after hydrogen reduction, and hydrogen reduction temperature on the properties of Ru–Zn/ZrO2 catalysts with a fix Ru loading of 10.0 wt% are studied. It is found that the optimal ZnO content is 10.5 wt% in the first-step impregnation (ZnO–ZrO2), and that the alkaline treatment after hydrogen reduction is very important for obtaining the optimal Zn content in the ultimate catalyst. Over the optimal Ru–Zn/ZrO2 catalyst with 10.0 wt% Ru and 2.78 wt% Zn, the selectivity to cyclohexene can reach 80% at the benzene conversion of 50% under the reaction condition (1200 r/min, 150 °C, 5 MPa H2). The specific activity of the catalyst is about 4 times higher than those of Ru–Zn catalysts prepared by coprecipitation. The recycle catalytic performance of the optimal Ru–Zn/ZrO2 catalyst is also explored. There is no significant decrease of catalytic performance after four recycles, indicating good stability of the catalyst prepared by the two-step impregnation method.
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Unexpected cleavage of ether bonds of 1,3-dimethoxypropane in Grignard–Wurtz synthesis of a MgCl2–donor adduct
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.12.003
Diethers are an important group of electron donors in Ziegler–Natta catalysts. A simple diether, 1,3-dimethoxypropane was studied as an electron donor in Grignard–Wurtz synthesis of a MgCl2–donor adduct. 1,3-Dimethoxypropane was unexpectedly found to undergo a cleavage reaction during the synthesis producing methoxy groups (OCH3). Each mole of 1,3-dimethoxypropane produced approximately 2 moles of methoxy groups, which are probably bound to magnesium chloride as methoxymagnesium chloride. A Grignard reagent, BuMgCl formed in the Grignard–Wurtz reaction most likely causes the cleavage of the ether bonds in 1,3-dimethoxypropane and there seem to be at least two parallel reaction paths taking place and producing at least two different by-products. The first step in the cleavage of 1,3-dimethoxypropane is a Grignard reagent (BuMgCl) induced elimination of OCH3, which gives 3-methoxy-1-propene. This intermediate product reacts further in a substitution reaction caused by the Grignard reagent producing 1-heptene as the by-product. The cleavage of the ether bond in 3-methoxy-1-propene and formation of OCH3 can also occur through another reaction path, which produces propene as the by-product.
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Novel access to N,N′-diaryl-trans-1,2-diaminocyclohexane ligands. A cheap and easy way to prepare ligand for asymmetric transfer hydrogenation
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.030
N,N′-diaryl-trans-1,2-diaminocyclohexane ligands were prepared from 1,2-diaminocyclohexane and cyclohexanone derivatives via a heterogeneous palladium catalysis. In one step an alkylation followed by an aromatisation is performed under air or in the presence of an hydrogen trap. The interest of the synthesized ligands were evaluated in the reduction of aromatic ketones. The alcohols were efficiently and selectively obtained with an iridium complex and a mixture of formic acid and sodium formate.
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